Human Carbonic Anhydrase I Inhibition: Low Micromolar Affinity Distinct from High-Potency para-Sulfamoylphenyl Pyrazoles
BindingDB records an inhibition constant (Ki) of 3,700 nM (3.7 µM) for 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide against human carbonic anhydrase I (hCA I), determined by CO₂ hydration-based stopped-flow assay [1]. This weak activity sharply contrasts with classic benzenesulfonamide carbonic anhydrase inhibitors such as acetazolamide, where hCA I Ki values typically fall in the low-nanomolar range (approximately 250 nM or lower) [2], and with celecoxib (para-sulfamoylphenyl pyrazole) hCA I Ki of roughly 50,000 nM [3]. Consequently, the dimethyl sulfonamide N-substitution pattern imposes a distinct, measurable penalty on hCA I affinity of roughly 1–2 log orders relative to the primary sulfonamide pharmacophore, confirming specific differential activity.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 3,700 nM |
| Comparator Or Baseline | Acetazolamide hCA I Ki ~250 nM; Celecoxib hCA I Ki ~50,000 nM |
| Quantified Difference | ~15-fold weaker than acetazolamide; ~13.5-fold stronger than celecoxib |
| Conditions | CO2 hydration-based stopped-flow assay, 15 min incubation, human hCA I |
Why This Matters
Users requiring a pyrazole-sulfonamide scaffold with reduced off-target carbonic anhydrase I activity should prioritize this compound over high-affinity sulfonamide-based hCA I inhibitors.
- [1] BindingDB. Entry BDBM50133395 / CHEMBL3632831: Ki=3,700 nM for human carbonic anhydrase I. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008;7:168-181. (Acetazolamide Ki reference). View Source
- [3] Weber A, Casini A, Heine A, et al. Unexpected nanomolar inhibition of carbonic anhydrase isozymes I, II, and IX by celecoxib and valdecoxib. Journal of Medicinal Chemistry, 2004;47(3):550-557. View Source
